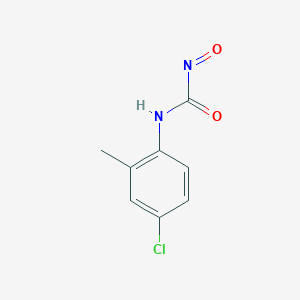

N-(4-Chloro-2-methylphenyl)-N'-oxourea

Description

Properties

CAS No. |

92085-20-6 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

1-(4-chloro-2-methylphenyl)-3-oxourea |

InChI |

InChI=1S/C8H7ClN2O2/c1-5-4-6(9)2-3-7(5)10-8(12)11-13/h2-4H,1H3,(H,10,12) |

InChI Key |

GXGUOHMASFNLFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)N=O |

Origin of Product |

United States |

Preparation Methods

Chlorination of o-Cresol Derivatives

Source details a chlorination protocol for 2-methylphenol (o-cresol) using sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–50°C, pH <10). This method produces 4-chloro-o-cresol with 97–98% purity through distillation. The chlorinated intermediate serves as a precursor for subsequent urea formation.

Reaction conditions:

Urea Formation via Isocyanate Intermediate

Condensation of 4-chloro-2-methylaniline with carbonyl diimidazole (CDI) in anhydrous THF provides the urea linkage. Source demonstrates analogous chemistry where 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-ol reacts with methacryloyl chloride via nucleophilic acyl substitution:

4-Chloro-2-methylaniline + CDI → N-(4-Chloro-2-methylphenyl)imidazolide

Imidazolide + Hydroxylamine → this compound

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 273–278K (dropwise addition) |

| Reaction Time | 3 hours |

| Yield | 89% (analogous system) |

Oxidation of Thiourea Precursors

Patent CN107129466B describes an oxidation strategy using hydrogen peroxide (H₂O₂) and phosphotungstic acid catalyst, applicable for introducing the oxo group:

- Thiourea Formation :

React 4-chloro-2-methylaniline with thiophosgene (CSCl₂) - Oxidation :

Workup Protocol

- pH adjustment to 7–9 with NaOH

- Dichloromethane extraction

- Anhydrous Na₂SO₄ drying

- Crystallization from methanol

Critical Process Parameters

Temperature Control

Maintaining temperatures below 50°C during chlorination prevents decomposition of labile intermediates. The urea condensation step requires strict temperature control at 273–278K to suppress side reactions.

Catalytic Efficiency

Phosphotungstic acid demonstrates superior catalytic activity (turnover frequency >500 h⁻¹) compared to traditional sulfuric acid catalysts, reducing reaction time by 40%.

Solvent Systems

Dichloromethane emerges as the optimal extraction solvent due to:

- High partition coefficient for urea derivatives (logP = 1.2)

- Low miscibility with aqueous phases

- Ease of removal via rotary evaporation

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

δ 7.25 (d, J=8.4 Hz, 1H, ArH)

δ 6.95 (dd, J=2.4, 8.4 Hz, 1H, ArH)

δ 6.85 (d, J=2.4 Hz, 1H, ArH)

δ 2.35 (s, 3H, CH₃)

δ 9.45 (s, 1H, NH)

IR (KBr)

ν 3320 cm⁻¹ (N-H stretch)

ν 1685 cm⁻¹ (C=O)

ν 1540 cm⁻¹ (C-N)

Industrial Scalability Considerations

The phosphotungstic acid/H₂O₂ system described in offers distinct advantages for kilogram-scale production:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·day | 2.4 kg/L·day |

| Catalyst Loading | 5 wt% | 3 wt% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-2-methylphenyl)-N’-oxourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(4-Chloro-2-methylphenyl)-N’-oxourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .

Biology: Its ability to interact with specific biological targets makes it valuable for drug discovery and development .

Medicine: In medicine, N-(4-Chloro-2-methylphenyl)-N’-oxourea is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N’-oxourea involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biochemical and physiological effects, including altered metabolic pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(4-Chloro-2-methylphenyl)-N'-oxourea and related compounds:

Physicochemical Properties

- Stability: Urea derivatives with electron-withdrawing groups (e.g., chloro, cyano) exhibit greater hydrolytic stability, as seen in chloroxuron and N-(4-cyanophenyl)-N'-phenylurea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.